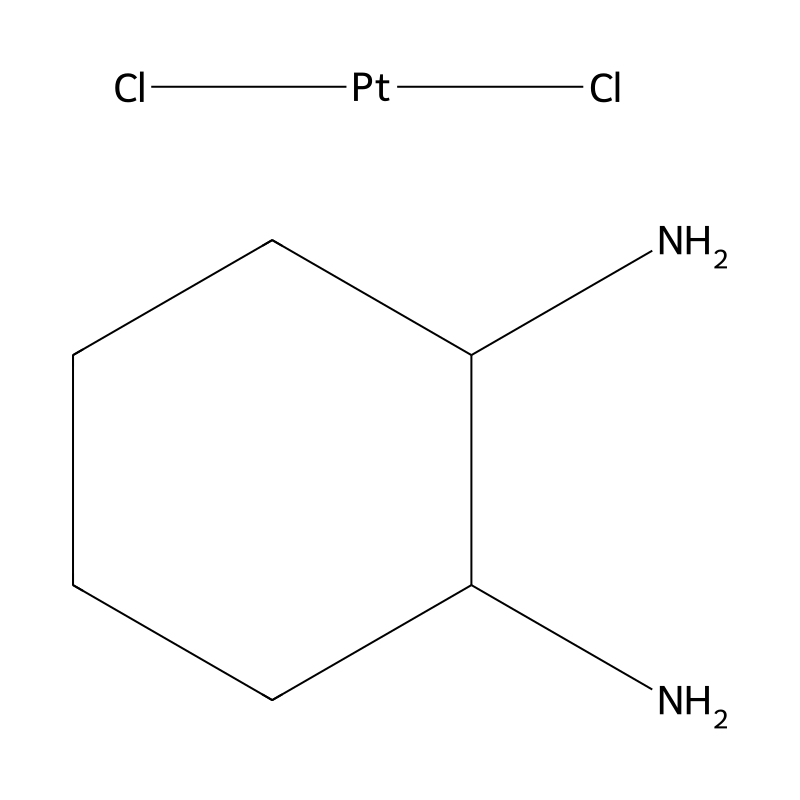Dichloro(1,2-diaminocyclohexane)platinum(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cancer Treatment:
Cisplatin is one of the most widely used and effective chemotherapeutic drugs for various cancers, including testicular, ovarian, lung, and head and neck cancers []. Its mechanism of action involves forming DNA adducts, which disrupt cell division and ultimately lead to cancer cell death. Extensive research has been conducted to understand the detailed mechanisms of cisplatin's action and develop strategies to overcome its resistance in cancer cells [].
Drug Development:
The success of cisplatin has spurred research into the development of new platinum-based anticancer drugs. These second and third-generation platinum drugs aim to improve upon cisplatin's efficacy, reduce its side effects, and overcome resistance []. Research efforts involve modifying the chemical structure of cisplatin to target specific cancer cells or delivery systems to enhance its therapeutic effects [].
Understanding Cellular Processes:
Cisplatin's interaction with DNA and its impact on cellular processes like DNA repair and cell death pathways have been valuable tools for scientists to gain insights into these crucial biological mechanisms []. Research using cisplatin has contributed to a better understanding of how cells respond to DNA damage and the development of strategies to protect healthy cells from its side effects.
Drug-Resistance Research:
The emergence of cancer cell resistance to cisplatin remains a significant challenge in cancer treatment. Research using cisplatin models helps scientists understand the mechanisms of resistance and develop strategies to overcome it. This includes exploring combination therapies with other drugs or novel delivery methods to improve cisplatin's effectiveness [].
Dichloro(1,2-diaminocyclohexane)platinum(II), commonly referred to as DACHPt, is a platinum-based coordination compound that serves as a precursor to oxaliplatin, a widely used chemotherapeutic agent. The chemical formula for DACHPt is . This compound features a platinum center coordinated to two chloride ions and a bidentate ligand, 1,2-diaminocyclohexane, which enhances its biological activity and stability in various environments .
DACHPt exhibits significant anticancer properties, particularly against tumors that are resistant to traditional cisplatin therapies. Its unique structure allows it to interact with DNA in cancer cells, leading to the formation of cross-links that inhibit cell division and promote apoptosis .
- Hydrolysis: In aqueous solutions, DACHPt can hydrolyze to form aquated species by replacing chloride ions with water molecules.
- Ligand Exchange: The chloride ligands can be replaced by other nucleophiles, such as amines or phosphines, leading to the formation of new platinum complexes.
- Oxidation: DACHPt can be oxidized to form platinum(IV) complexes under certain conditions, which may have different biological activities .
DACHPt is recognized for its potent anticancer activity. It has been shown to have lower toxicity and a broader spectrum of action compared to cisplatin. The compound is particularly effective against various solid tumors, including colorectal and ovarian cancers. Its mechanism involves binding to DNA and disrupting replication processes, ultimately leading to cell death .
Research indicates that DACHPt-loaded drug delivery systems, such as polymer micelles, can enhance its therapeutic efficacy by improving solubility and targeting capabilities. These systems allow for sustained release of the drug, increasing its effectiveness while minimizing side effects .
The synthesis of DACHPt typically involves:
- Reaction of Platinum(II) Chloride: Platinum(II) chloride is reacted with 1,2-diaminocyclohexane in an appropriate solvent.
- Precipitation: The resulting complex can be precipitated out of solution by adding a non-solvent or through evaporation.
- Purification: The product is purified using techniques such as recrystallization or chromatography to remove unreacted materials and byproducts .
A notable method includes the use of silver salts for the preparation of DACHPt from platinum(II) chlorides, which allows for more efficient purification processes .
DACHPt is primarily used in:
- Chemotherapy: As a precursor for oxaliplatin in cancer treatment.
- Drug Delivery Systems: Incorporated into polymeric micelles and nanoparticles for targeted therapy.
- Research: Studied for its interactions with biomolecules and potential new therapeutic applications in drug-resistant cancers .
Studies have demonstrated that DACHPt interacts effectively with various biological molecules. Notably:
- DNA Binding: DACHPt forms covalent bonds with DNA, leading to cross-linking that inhibits replication.
- Protein Interactions: The compound can also interact with cellular proteins involved in signaling pathways associated with cell growth and apoptosis.
- Polymer Micelles: Research shows that DACHPt can be loaded into polymer micelles, enhancing its stability and bioavailability while allowing for controlled release mechanisms .
Dichloro(1,2-diaminocyclohexane)platinum(II) shares similarities with other platinum-based compounds but possesses unique characteristics that distinguish it.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cisplatin | Platinum(II) complex | First-line chemotherapy agent; causes severe side effects. |
| Carboplatin | Platinum(II) complex | Less toxic than cisplatin; used mainly in ovarian cancer treatment. |
| Oxaliplatin | Platinum(II) complex | Contains oxalate; effective against colorectal cancer; less cross-resistance with cisplatin. |
| Dichloro(ethylenediamine)platinum(II) | Platinum(II) complex | Similar ligand structure but less effective than DACHPt against resistant cancers. |
DACHPt's unique 1,2-diaminocyclohexane ligand enhances its solubility and reduces toxicity compared to cisplatin while maintaining potent anticancer activity . This makes it a valuable compound in ongoing cancer research and treatment strategies.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
77W6K5SUF6
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Irritant;Health Hazard








